(6-(Trifluoromethyl)quinolin-2-yl)methanol
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Overview
Description
(6-(Trifluoromethyl)quinolin-2-yl)methanol is an organic compound with the molecular formula C11H7F4NO It is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)quinolin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the iodocyclization of trifluoromethyl propargyl imines with iodine (I2) or iodine monochloride (ICl) under mild reaction conditions . Another approach involves the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethyl)quinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield quinoline-2-carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Scientific Research Applications
(6-(Trifluoromethyl)quinolin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)quinolin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol: This compound shares a similar quinoline structure with additional trifluoromethyl groups and a pyridine ring.
Uniqueness
(6-(Trifluoromethyl)quinolin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
[6-(trifluoromethyl)quinolin-2-yl]methanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-16)15-10/h1-5,16H,6H2 |
InChI Key |
QTEYPPDYOKPMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1C(F)(F)F |
Origin of Product |
United States |
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